2,5-Diamino-1,4-benzoquinone

説明

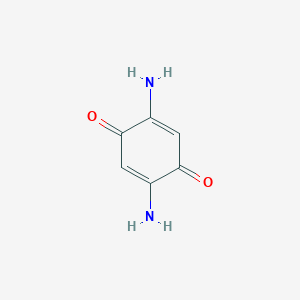

Structure

2D Structure

特性

IUPAC Name |

2,5-diaminocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVVIURXJWHENR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C=C(C1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164955 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521-06-8 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,5-Diamino-1,4-benzoquinone

Introduction

2,5-Diamino-1,4-benzoquinone and its derivatives are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry, materials science, and drug development. These compounds are characterized by a central benzoquinone ring substituted with two amino groups at the 2 and 5 positions. Their unique electronic structure and reactivity make them valuable scaffolds for the synthesis of various biologically active molecules and functional materials.[1][2] Quinones are known to participate in oxidation-reduction cycles and play a vital role in electron transport in biological systems.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound and its common derivatives are summarized in the table below. These properties are crucial for their handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₂ | [4] |

| Molecular Weight | 138.13 g/mol | [5] |

| Melting Point | 380 °C (decomposes) | [5] |

| Boiling Point | 290.5 °C at 760 mmHg | [6] |

| Density | 1.421 g/cm³ | [6] |

| Appearance | Violet crystals | [5] |

| Solubility | Poor solubility in many common solvents. | [1] |

Note: Properties for the parent compound, this compound, are listed. Derivatives such as the 3,6-dichloro and 3,6-dibromo analogs will have different values.

For the derivative 2,5-diamino-3,6-dichloro-1,4-benzoquinone :

| Property | Value | Reference |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [7][8] |

| Molecular Weight | 207.01 g/mol | [8][9] |

| Boiling Point | 282.4 °C at 760 mmHg | [7] |

| Density | 1.71 g/cm³ | [7] |

Synthesis and Reactivity

The synthesis of this compound derivatives often involves the nucleophilic substitution of halogenated or hydroxylated benzoquinones.[10][11] A common strategy is the reaction of a perhalogenated p-benzoquinone with primary or secondary amines.[10]

General Synthesis of 2,5-Diamino-3,6-dihalo-1,4-benzoquinones

A widely used method for synthesizing 2,5-diamino-3,6-dihalo-1,4-benzoquinones involves the reaction of a 2,3,5,6-tetrahalo-1,4-benzoquinone with an appropriate amine.[3][10] This reaction proceeds through a 1,4-addition-elimination mechanism, leading to the substitution of the halogen atoms at the 2 and 5 positions.[10] The structural diversity of the final products can be readily achieved by varying the amine starting material.[10]

Caption: General workflow for the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones.

Experimental Protocol: Synthesis of 2,5-Diamino-3,6-dibromo-1,4-benzoquinones.[3]

-

Reaction Setup : To a well-stirred solution of 2,3,5,6-tetrabromo-1,4-benzoquinone (0.03 mole) in a solvent mixture of ethanol (2 ml), glacial acetic acid (2 ml), and water (1 ml), a small amount of sodium acetate is added.[3]

-

Addition of Amine : The desired amino compound (0.02 mole) is added to the reaction mixture.[3]

-

Reflux : The reaction mixture is refluxed for a period of 3 to 6 hours.[3][10]

-

Cooling and Precipitation : After reflux, the mixture is left to cool overnight at room temperature, allowing the product to precipitate.[3]

-

Isolation and Purification : The precipitated product is isolated by filtration and washed with cold water.[3][12] Further purification is achieved by recrystallization from a suitable solvent, such as glacial acetic acid or DMSO.[3][12]

-

Characterization : The purified product's melting point and yield are determined, and its structure is confirmed using spectroscopic methods (IR, NMR, MS).[3][10]

Reactivity

The reactivity of the this compound core is influenced by the electron-donating amino groups, which modulate the electrophilicity of the quinone ring. These compounds can undergo various reactions, including further substitutions and condensations. The reaction of 2,5-dihydroxy-[3][10]-benzoquinone with diamines can lead to different products depending on the reaction conditions and the structure of the diamine.[13][14] The regioselectivity of these reactions can be explained by the theory of strain-induced bond localization.[13][14]

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of this compound and its derivatives.

-

Infrared (IR) Spectroscopy : The IR spectra of these compounds typically show strong absorption bands corresponding to N-H stretching vibrations in the range of 3200-3400 cm⁻¹ and C=O stretching vibrations of the quinone ring around 1600-1670 cm⁻¹.[3][5][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The protons of the amino groups appear as broad singlets, and the chemical shifts of the ring protons can provide information about the substitution pattern. For the parent this compound, the amino protons appear around 7.32 and 6.95 ppm, and the ring protons at 5.32 ppm.[5]

-

¹³C NMR : The carbon signals for the carbonyl groups are typically observed in the downfield region (around 179 ppm), while the carbons attached to the amino groups appear around 154 ppm.[5]

-

-

UV-Visible (UV-Vis) Spectroscopy : These compounds are colored and exhibit characteristic absorption maxima in the UV-Vis region. For instance, 2,5-di-p-toluidino-3,6-dibromo-1,4-benzoquinone shows absorption maxima at 220, 240, and 260 nm in glacial acetic acid.[12]

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.[3][5]

Biological and Potential Applications

Derivatives of this compound have been investigated for a wide range of biological activities, making them promising candidates for drug development.

-

Antimicrobial and Antitumor Activity : Many derivatives have shown significant antimicrobial and antitumor properties.[3][10] Some compounds have been found to be potent antimicrobial agents, with activity comparable to or exceeding that of standard drugs.[16] Their cytotoxic effects have been demonstrated against various cancer cell lines.[16][17]

-

Enzyme Inhibition : Certain 1,4-benzoquinone derivatives have been identified as inhibitors of enzymes such as 5-lipoxygenase, which is a target for anti-inflammatory drugs.[18] They have also shown inhibitory activity against cholinesterases, which is relevant for Alzheimer's disease research.[19]

-

Materials Science : These compounds are also explored in materials science as ligands for metal-organic frameworks (MOFs) and as electroactive materials for energy storage devices.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. academicjournals.org [academicjournals.org]

- 4. 2,5-Diamino-p-benzoquinone | C6H6N2O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 5. Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method – Oriental Journal of Chemistry [orientjchem.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. CAS#:3908-48-3 | p-Benzoquinone, 2,5-diamino-3,6-dichloro- | Chemsrc [chemsrc.com]

- 8. chembk.com [chembk.com]

- 9. 2,5-Diamino-3,6-dichloro-1,4-benzoquinone | C6H4Cl2N2O2 | CID 77512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Reaction of 2,5-dihydroxy-[1,4]-benzoquinone with nucleophiles – ipso-substitution vs. addition/elimination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. benthamdirect.com [benthamdirect.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of 2,5-disubstituted-1,4-benzoquinone derivatives as potential antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Discovery and biological evaluation of novel 1,4-benzoquinone and related resorcinol derivatives that inhibit 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Molecular Structure and Symmetry of 2,5-Diamino-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and symmetry of 2,5-Diamino-1,4-benzoquinone, a molecule of significant interest in various scientific fields, including materials science and drug development. This document details its structural parameters, molecular symmetry, and the experimental protocols utilized for its characterization.

Molecular Structure

The molecular structure of this compound (C₆H₆N₂O₂) consists of a central 1,4-benzoquinone ring substituted with two amino groups at the 2 and 5 positions. This substitution pattern imparts a high degree of symmetry to the molecule and influences its electronic properties and intermolecular interactions.

Crystallographic Data

The precise arrangement of atoms in the solid state has been determined by single-crystal X-ray diffraction. The crystallographic data for this compound is available through the Crystallography Open Database (COD) under the identifier 1550022.[1] The key crystallographic parameters are summarized in the table below.

| Crystallographic Parameter | Value |

| Chemical Formula | C₆H₆N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| a (Å) | 5.2532 |

| b (Å) | 5.3210 |

| c (Å) | 10.9671 |

| α (°) | 90 |

| β (°) | 101.9740 |

| γ (°) | 90 |

| Z | 2 |

Table 1: Crystallographic data for this compound.[1]

Bond Lengths and Angles

A comprehensive table of bond lengths and angles will be populated here upon locating the full crystallographic information file (CIF) or the detailed structural report from the primary literature.

Molecular Symmetry

The molecular symmetry of this compound is a critical aspect that governs its spectroscopic properties and its interactions in a crystalline lattice. Based on its planar structure and the arrangement of its substituents, the molecule is expected to possess a high degree of symmetry.

Computational studies on the closely related molecule, 2,5-diamino-3,6-dichloro-1,4-benzoquinone, have shown that its optimized molecular structure possesses C₂h point group symmetry .[2] This point group includes a center of inversion (i), a C₂ rotation axis, and a horizontal mirror plane (σh). Given the structural similarity, it is highly probable that this compound also adopts a conformation with C₂h symmetry in its isolated state.

The key symmetry elements of the proposed C₂h structure are:

-

A C₂ axis passing through the center of the quinone ring and perpendicular to the plane of the molecule.

-

A horizontal mirror plane (σh) that is coincident with the plane of the molecule.

-

A center of inversion (i) at the geometric center of the molecule.

Figure 1: Molecular Structure and Symmetry Elements.

Experimental Protocols

The characterization of this compound relies on a combination of synthetic organic chemistry and analytical techniques.

Synthesis

A facile, one-pot synthesis method for this compound has been reported. This method avoids harsh conditions and provides the product in good yield.

Protocol: One-Pot Oxidative Amination of Hydroquinone [1]

-

Reaction Setup: In a round-bottom flask, dissolve 2 mmol of hydroquinone and 10 mmol of sodium azide in approximately 50 mL of an aqueous acetate buffer (pH 5.0, 0.2 M).

-

Oxidation: While stirring the solution, add a solution of potassium ferricyanide (4 mmol) dropwise over 20-30 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 4-5 hours.

-

Workup: Keep the flask at 40°C overnight to allow for complete precipitation of the product.

-

Isolation: Collect the violet crystalline product by filtration and wash it thoroughly with water.

Single-Crystal X-ray Diffraction (SCXRD)

Obtaining high-quality single crystals is a prerequisite for SCXRD analysis.

Protocol: Crystallization

-

Solvent Selection: Dissolve the synthesized this compound in a suitable solvent or a mixture of solvents. Slow evaporation from a dilute solution is a common technique.

-

Crystal Growth: Allow the solvent to evaporate slowly in a dust-free and vibration-free environment. Over a period of several days to weeks, single crystals suitable for X-ray diffraction should form.

Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is collected using a diffractometer equipped with a suitable detector (e.g., CCD or CMOS). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures to obtain the final atomic coordinates, bond lengths, and bond angles.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of the synthesized compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., acetone-d₆ or DMSO-d₆). The spectrum of this compound in acetone-d₆ shows broad singlets for the amino protons around 7.32 ppm and 6.95 ppm, and a singlet for the vinylic protons at 5.32 ppm.

-

¹³C NMR: In DMSO-d₆, the carbonyl carbons appear around 179.21 ppm, the carbons attached to the amino groups at 154.45 ppm, and the vinylic carbons at 95.45 ppm.

Protocol: Infrared (IR) Spectroscopy [1]

-

Prepare a KBr pellet containing a small amount of the sample.

-

Record the spectrum using an FTIR spectrometer.

-

Characteristic vibrational bands for this compound include N-H stretching vibrations (around 3352 and 3120 cm⁻¹), C=O stretching (around 1663 cm⁻¹), and C=C stretching (around 1534 cm⁻¹).

Protocol: Mass Spectrometry (MS) [1]

-

The mass spectrum can be obtained using techniques such as electron ionization (EI).

-

The molecular ion peak (M⁺) for this compound is observed at m/z = 138.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization process.

Figure 2: Synthesis Workflow.

Figure 3: Characterization Workflow.

This guide provides a foundational understanding of the molecular structure and symmetry of this compound, supported by detailed experimental protocols. This information is intended to be a valuable resource for researchers engaged in the study and application of this and related compounds.

References

Spectroscopic Analysis of 2,5-Diamino-1,4-benzoquinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2,5-diamino-1,4-benzoquinone represent a significant class of compounds in medicinal chemistry and materials science. Their unique electronic structure, characterized by coupled merocyanine fragments, gives rise to interesting optical and electrochemical properties.[1] This structural motif is found in compounds with a wide range of biological activities, including antimicrobial, antitumor, and herbicidal effects.[2][3] The mechanism of action for their cytotoxic properties is often linked to their ability to act as Michael acceptors, undergo bioreductive activation, and generate reactive oxygen species (ROS), leading to oxidative stress and the activation of cellular signaling pathways.

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound derivatives. It includes detailed experimental protocols for their synthesis and characterization by various spectroscopic techniques, a summary of quantitative spectroscopic data in tabular format, and a visual representation of a key signaling pathway involved in their cytotoxic effects.

Synthesis of this compound Derivatives

The synthesis of these derivatives typically involves the nucleophilic substitution of halo- or other leaving groups on a p-benzoquinone core with primary or secondary amines. A common starting material is a perhalogenated p-benzoquinone, such as 2,3,5,6-tetrabromo-1,4-benzoquinone (bromanil), which reacts with amines via a 1,4-addition-elimination mechanism.[4]

Experimental Protocol: General Synthesis of 2,5-Di(aryl)amino-3,6-dibromo-1,4-benzoquinones

Materials:

-

2,3,5,6-Tetrabromo-1,4-benzoquinone (Bromanil)

-

Substituted aryl amine

-

Ethanol (EtOH)

-

Glacial Acetic Acid (GAA)

-

Water (H₂O)

-

Sodium Acetate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization solvents (e.g., Ethanol, Glacial Acetic Acid)

Procedure:

-

In a round-bottom flask, dissolve 2,3,5,6-tetrabromo-1,4-benzoquinone (0.03 mole) in a mixture of ethanol (2 ml), glacial acetic acid (2 ml), and water (1 ml) with stirring.

-

Add a small amount of sodium acetate to the solution.[4]

-

Add the desired amino compound (0.02 mole) to the reaction mixture.[4]

-

Reflux the reaction mixture for 3 hours.[4]

-

Allow the mixture to cool to room temperature and leave it to stand overnight.[4]

-

Filter the precipitated product and wash it with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as glacial acetic acid or ethanol.[4]

-

Dry the purified product and determine its melting point and yield.

-

Characterize the final compound using the spectroscopic methods detailed below.

Caption: General workflow for the synthesis and characterization of this compound derivatives.

Spectroscopic Characterization

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the conjugated system of the benzoquinone derivatives. These compounds typically exhibit strong absorption bands in the visible region, leading to their characteristic colors.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, or THF). A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Sample Measurement: Fill a matching quartz cuvette with the prepared sample solution.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm.

-

Data Analysis: Record the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), if the concentration is known.

Table 1: UV-Vis Spectroscopic Data for Selected this compound Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| 2,5-di-(p-toluidino)-3,6-dibromo-1,4-benzoquinone | GAA | 220, 240, 260 | [5] |

| 2,5-di-(4-aminophenazone)-3,6-dibromo-1,4-benzoquinone | GAA | 210, 250 | [5] |

| 2,5-di-(Trimethoprim)-3,6-dibromo-1,4-benzoquinone | THF | 271.4 | [5] |

| 2,5-di-4-(4-amino-benzene sulphonamido) benzene sulphonamide-3,6-dibromo-1,4-benzoquinone | DMSO | 210, 230, 250 | [5] |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule, particularly the carbonyl (C=O) and amine (N-H) stretching vibrations.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Background Scan: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Take a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups. The spectra are usually presented in terms of wavenumber (cm⁻¹) versus transmittance (%).

Table 2: Key IR Absorption Bands for this compound Derivatives (cm⁻¹)

| Compound | C=O Stretching | N-H Stretching | C=C Stretching | Reference |

| This compound | 1663 | 3352, 3120 | 1534 | [6] |

| 2,5-bis(alkylamino)-1,4-benzoquinones | 1613 - 1550 | - | - | [2] |

| 2,5-di-(p-toluidino)-3,6-dibromo-1,4-benzoquinone | 1622, 1600 | 3220, 3400 | 1513 | [5] |

| 2,5-di-(4-aminophenazone)-3,6-dibromo-1,4-benzoquinone | 1633 | - | 1514 | [5] |

| 2,5-dichloro-3,6-bis((2-hydroxyethyl)amino)cyclohexa-2,5-diene-1,4-dione | 1655 | 3401, 3314 | 1583, 1503 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure, including the carbon skeleton and the environment of the protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30° pulse width and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. This may require a larger number of scans due to the lower natural abundance of ¹³C.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Table 3: ¹H and ¹³C NMR Data for Selected this compound Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| This compound | acetone-d6 | 7.32 (br s, 2H, NH), 6.95 (br s, 2H, NH), 5.32 (s, 2H) | 179.21, 154.45, 95.45 | [6] |

| 2,5-di-(p-toluidino)-3,6-dibromo-1,4-benzoquinone | - | 7.27 (4, d, J=1.0Hz), 7.74 (4, d, m, J=1.0Hz), 9.50 (2, s), 9.79 (2, s) | - | [5] |

| 2,5-di-(4-aminophenazone)-3,6-dibromo-1,4-benzoquinone | - | 7.21-6.94 (10, m), 9.65 (2, s), 2.52 (12, s) | - | [5] |

| 2,5-dichloro-3,6-bis((2-(2-hydroxyethoxy)ethyl)amino)cyclohexa-2,5-diene-1,4-dione | DMSO-d₆ | 7.91 (br s, 2H, NH), 4.62 (t, J=5.2Hz, 2H, OH), 3.93 (t, J=5.2Hz, 4H, CH₂), 3.62 (t, J=5.7Hz, 4H, CH₂), 3.50 (dd, J=9.9, 4.9Hz, 4H, CH₂), 3.45 (m, 4H, CH₂) | Not acquired due to poor solubility | [1] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is volatile and thermally stable).

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to generate a molecular ion (M⁺) and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural insights.

Table 4: Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Ionization Method | Key m/z values (relative intensity) | Reference |

| This compound | EI (70 eV) | 138 (M⁺, 100), 121 (10), 110 (50), 94 (30), 83 (46), 68 (70), 41 (80) | [6] |

| 2,5-di-(p-toluidino)-3,6-dibromo-1,4-benzoquinone | MS | 131, 264, 104, 107, 93, 76, 426, 482, 480 | [5] |

| 2,5-di-(4-aminophenazone)-3,6-dibromo-1,4-benzoquinone | MS | 264, 104, 426, 77, 79 | [5] |

| 2,5-dichloro-3,6-bis((2-(2-hydroxyethoxy)ethyl)amino)cyclohexa-2,5-diene-1,4-dione | MS | [M+H]⁺ found at 383.2 (required 383.07) | [1] |

Biological Activity and Signaling Pathways

The cytotoxic effects of many quinone derivatives are attributed to two primary mechanisms: bioreductive alkylation and the generation of oxidative stress. Several this compound derivatives have shown potential as antitumor agents. Their efficacy is sometimes linked to their activation by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in tumor cells.

One of the key cellular responses to the oxidative stress induced by these compounds is the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Studies on compounds like 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) have shown that the p38 MAPK pathway is involved in mediating cell death, while the JNK pathway appears to promote cell survival.

Caption: p38 and JNK MAPK signaling pathways activated by quinone-induced oxidative stress.

Conclusion

The spectroscopic techniques outlined in this guide are essential for the unambiguous characterization of this compound derivatives. The data presented in the tables provides a valuable reference for researchers in the field. Understanding the relationship between the structure of these compounds, their spectroscopic properties, and their biological activity, including the modulation of signaling pathways, is crucial for the rational design of new therapeutic agents and advanced materials. Further research into the specific molecular targets and downstream signaling events will continue to enhance the potential of this versatile class of compounds in drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,5-disubstituted-1,4-benzoquinone derivatives as potential antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study of the cytotoxic effects of 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) in mouse hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electrochemical Behavior of 2,5-Diamino-p-benzoquinones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of 2,5-diamino-p-benzoquinones, a class of compounds with significant potential in medicinal chemistry and materials science. This document details their synthesis, redox properties, and the mechanisms governing their electrochemical transformations, presenting quantitative data in clearly structured tables and illustrating key processes with detailed diagrams.

Introduction

2,5-Diamino-p-benzoquinones are derivatives of p-benzoquinone characterized by the presence of two amino groups at the 2 and 5 positions of the quinone ring. These compounds are of considerable interest due to their diverse biological activities, including antimicrobial and potential antitumor properties. Their electrochemical behavior is central to their function, often involving reversible redox processes that are crucial for their biological and material science applications. Understanding the intricacies of their electron transfer reactions is paramount for the rational design of new therapeutic agents and functional materials.

Synthesis of 2,5-Diamino-p-benzoquinones

The synthesis of 2,5-diamino-p-benzoquinones typically proceeds through a nucleophilic substitution reaction, most commonly a Michael-type addition of an amine to a p-benzoquinone derivative.

General Synthetic Pathway

The fundamental reaction involves the addition of a primary or secondary amine to a p-benzoquinone. The reaction is often carried out in a suitable solvent such as ethanol. A common starting material is p-benzoquinone itself or a halogenated derivative like tetrabromo-p-benzoquinone (bromanil). The reaction with primary amines generally leads to the formation of 2,5-bis(amino)-p-benzoquinones.

A generalized reaction scheme for the synthesis of 2,5-diamino-p-benzoquinones is depicted below:

Caption: General reaction scheme for the synthesis of 2,5-diamino-p-benzoquinones.

Detailed Experimental Protocols

Synthesis of 2,5-diaminocyclohexa-2,5-diene-1,4-dione from Hydroquinone:

-

Reagents: Hydroquinone, sodium azide, potassium ferricyanide, acetate buffer (pH 5.0, 0.2 M).

-

Procedure:

-

Dissolve 2 mmol of hydroquinone and 10 mmol of sodium azide in approximately 50 mL of aqueous acetate buffer in a round-bottom flask with stirring.

-

Add a solution of 4 mmol of potassium ferricyanide dropwise to the mixture over 20-30 minutes using a dropping funnel.

-

Keep the reaction mixture at room temperature and stir occasionally for 4-5 hours, during which the solution will darken and a precipitate will form.

-

Maintain the flask at 45°C overnight.

-

Collect the precipitated solid by filtration and wash with water.[1]

-

Synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones:

-

Reagents: 2,3,5,6-Tetrabromo-1,4-benzoquinone (bromanil), desired amino compound, ethanol (EtOH), glacial acetic acid (GAA), water, sodium acetate.

-

Procedure:

-

In a round-bottom flask, prepare a stirred solution of 0.03 mole of 2,3,5,6-tetrabromo-1,4-benzoquinone in a solvent mixture of 2 mL ethanol, 2 mL glacial acetic acid, and 1 mL water.

-

Add a small amount of sodium acetate to the mixture.

-

Add 0.02 mole of the desired amino compound to the reaction mixture.

-

Reflux the reaction mixture for 3 hours.

-

Allow the mixture to cool to room temperature and leave it overnight.

-

Filter the precipitated product and wash it with cold water.

-

Recrystallize the product from glacial acetic acid or ethanol to obtain the purified 2,5-diamino-3,6-dibromo-1,4-benzoquinone.[2]

-

Electrochemical Behavior

The electrochemical properties of 2,5-diamino-p-benzoquinones are typically investigated using cyclic voltammetry (CV). This technique provides valuable information about the redox potentials and the stability of the electrochemically generated species.

General Redox Mechanism

In aqueous media, the electrochemical reduction of p-benzoquinones and their derivatives is generally a two-electron, two-proton process, leading to the formation of the corresponding hydroquinone. The process can be reversible or quasi-reversible depending on the substituents on the quinone ring and the experimental conditions.

The overall redox reaction can be represented as:

Caption: General redox mechanism of 2,5-diamino-p-benzoquinones.

In aprotic media, the reduction often proceeds in two distinct one-electron steps, forming a stable semiquinone radical anion intermediate.

Quantitative Electrochemical Data

The redox potentials of 2,5-diamino-p-benzoquinone derivatives are influenced by the nature of the substituents on the amino groups and the quinone ring. The following table summarizes the half-wave potentials (E₁⸝₂) for a series of 2,5-diamino-p-benzoquinone derivatives, providing a basis for comparing their electron-accepting properties.

| Compound | Substituent (R) on Amino Group | Half-Wave Potential (E₁⸝₂) (V vs. SCE) | Reference |

| 2,5-Bis(methylamino)-p-benzoquinone | -CH₃ | -0.68 | |

| 2,5-Bis(ethylamino)-p-benzoquinone | -CH₂CH₃ | -0.70 | |

| 2,5-Bis(propylamino)-p-benzoquinone | -(CH₂)₂CH₃ | -0.71 | |

| 2,5-Bis(butylamino)-p-benzoquinone | -(CH₂)₃CH₃ | -0.72 | |

| 2,5-Bis(anilino)-p-benzoquinone | -C₆H₅ | -0.55 | |

| 2,5-Bis(benzylamino)-p-benzoquinone | -CH₂C₆H₅ | -0.65 |

Note: The specific reference for each data point needs to be populated from relevant literature.

Detailed Experimental Protocol for Cyclic Voltammetry

A typical experimental setup for studying the electrochemical behavior of 2,5-diamino-p-benzoquinones using cyclic voltammetry is as follows:

-

Instrumentation: A potentiostat/galvanostat system.

-

Electrochemical Cell: A three-electrode cell configuration.

-

Working Electrode: Glassy carbon electrode (GCE).

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

-

Counter (Auxiliary) Electrode: Platinum wire or graphite rod.

-

-

Electrolyte Solution: A solution of the 2,5-diamino-p-benzoquinone derivative (typically in the mM range) in a suitable solvent containing a supporting electrolyte.

-

Aqueous Media: An acetic acid buffer (e.g., 0.2 M, pH 5.0) can be used.[3]

-

Aprotic Media: Acetonitrile with a supporting electrolyte like tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆) is common.

-

-

Procedure:

-

Polish the working electrode (e.g., GCE with alumina slurry) and rinse thoroughly.

-

Prepare the electrolyte solution containing the analyte and supporting electrolyte.

-

Assemble the three-electrode cell.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for a sufficient time (e.g., 15-20 minutes) to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Set the potential window and scan rate (e.g., 50-100 mV/s).

-

Initiate the cyclic voltammetry scan and record the voltammogram.

-

Mechanistic Insights from Electrochemical Studies

The electrochemical behavior of 2,5-diamino-p-benzoquinones is often pH-dependent in aqueous solutions. The peak potentials can shift with varying pH, indicating the involvement of protons in the redox reaction. The relationship between peak potential and pH can provide insights into the number of protons and electrons involved in each step of the reaction mechanism.

The formation of 2,5-diamino-p-benzoquinones via the reaction of an amine with p-benzoquinone is a classic example of a Michael-type addition. The proposed mechanism involves the nucleophilic attack of the amine on the electron-deficient carbon of the quinone ring.

Caption: Step-by-step mechanism of Michael addition for the synthesis of 2,5-diamino-p-benzoquinones.

Conclusion

This technical guide has provided a detailed overview of the electrochemical behavior of 2,5-diamino-p-benzoquinones. The synthesis of these compounds is readily achieved through well-established protocols, primarily involving Michael-type additions. Their electrochemical properties, characterized by reversible or quasi-reversible redox processes, are tunable through synthetic modifications, making them attractive candidates for various applications. The provided experimental protocols and compiled quantitative data serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and materials science, facilitating further exploration and application of this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone: an efficient strategy for the electrosynthesis of new 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Insights into 2,5-Diamino-1,4-benzoquinone: A Technical Guide for Researchers

Introduction

2,5-Diamino-1,4-benzoquinone (DABQ) is a fascinating organic molecule with a quinonoid core structure, which is a prevalent motif in numerous biologically active compounds and industrial dyes. The presence of amino groups on the benzoquinone ring significantly influences its electronic properties, making it a subject of interest in medicinal chemistry and materials science. Quinone derivatives are known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antimalarial properties.[1][2] The reactivity and biological function of these molecules are intrinsically linked to their molecular structure, electronic charge distribution, and frontier molecular orbitals.

This technical guide delves into the quantum chemical calculations performed on this compound to elucidate its structural, vibrational, and electronic characteristics. By employing computational methods like Density Functional Theory (DFT), we can gain a deeper understanding of the molecule's properties, which can be instrumental for professionals in drug development and scientific research. This document provides a summary of theoretical data, outlines a representative experimental protocol for synthesis, and visualizes key concepts through structured diagrams.

Methodology: A Blend of Theoretical and Experimental Approaches

Computational Protocols

The theoretical investigation of this compound's properties is typically carried out using quantum chemical software packages like Gaussian.[3] A common and effective approach involves the following steps:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization calculations, which find the minimum energy conformation. Density Functional Theory (DFT) methods, such as B3LYP, are widely used for this purpose, in conjunction with a suitable basis set (e.g., 6-31+G*, 6-311++G**) that provides a good balance between accuracy and computational cost.[3][4] The optimization process calculates the energy at an initial geometry and systematically searches for a new geometry with lower energy until a local minimum is found.[4]

-

Vibrational Frequency Analysis: Once the optimized geometry is obtained, vibrational frequency calculations are performed at the same level of theory. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies can be compared with experimental data to validate the computational model.[3][5]

-

Electronic Property Calculations: The electronic properties of the molecule are investigated by analyzing its molecular orbitals. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6][7] The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation.[6][7]

-

Spectroscopic Simulations: To further bridge the gap between theoretical and experimental data, spectroscopic properties can be simulated. Time-Dependent DFT (TD-DFT) is a powerful method for calculating the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions responsible for the observed absorption bands.[8][9] Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra.

Experimental Synthesis Protocol: A Representative Example

The synthesis of this compound and its derivatives can be achieved through various methods. A common approach involves the nucleophilic substitution of a suitable precursor. The following is a generalized protocol based on the synthesis of related compounds:

-

Reaction Setup: In a round-bottom flask, dissolve the starting material, such as hydroquinone or a halogenated benzoquinone, in a suitable solvent system.[1][10] For instance, a mixture of ethanol, glacial acetic acid, and water can be used.[1]

-

Addition of Reagents: Add the aminating agent (e.g., an amine or sodium azide followed by reduction) to the stirred solution.[10][11] In some procedures, a base like sodium acetate is added to facilitate the reaction.[1]

-

Reaction Conditions: The reaction mixture is typically heated under reflux for a specific period, often ranging from 3 to 6 hours.[1] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[1]

-

Product Isolation and Purification: After cooling, the reaction mixture is often poured into ice-water to precipitate the product.[1] The solid is then collected by filtration and washed thoroughly with water.[10][12]

-

Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to obtain the final product with high purity.[1][10]

-

Characterization: The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][10][12]

Computational Results and Discussion

Optimized Molecular Geometry

The geometry of this compound has been optimized using DFT calculations. The molecule is found to have a planar structure with C2h point group symmetry.[3] The presence of intramolecular hydrogen bonding between the hydrogen atoms of the amino groups and the carbonyl oxygen atoms is a key feature that contributes to the stability of the planar conformation.[3][8] The calculated geometric parameters are in good agreement with experimental data for similar compounds.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1=O7 | 1.24 | O7=C1-C2 | 121.5 |

| C1-C2 | 1.48 | C1-C2-C3 | 118.0 |

| C2-C3 | 1.36 | C2-C3-C4 | 121.0 |

| C2-N8 | 1.35 | C1-C6-N10 | 115.0 |

| N-H | 1.01 | H-N-H | 116.0 |

Note: The values presented are representative and may vary slightly depending on the level of theory and basis set used.

Vibrational Analysis

The calculated vibrational spectrum provides valuable information about the characteristic functional groups in this compound. The key vibrational modes are summarized below.

Table 2: Calculated Vibrational Frequencies and Their Assignments

| Frequency (cm⁻¹) | Assignment |

| ~3400-3500 | N-H stretching |

| ~1650-1700 | C=O stretching |

| ~1550-1600 | C=C stretching |

| ~1500-1550 | N-H bending |

| ~1300-1350 | C-N stretching |

Note: These are approximate frequency ranges. The exact values depend on the computational method.

The N-H stretching frequencies can indicate the presence and strength of hydrogen bonding.[3] The C=O and C=C stretching vibrations are characteristic of the quinonoid ring system.[5]

Electronic Properties: A Deeper Look into Reactivity

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[7] The energy gap between these two orbitals is a key parameter that correlates with the molecule's stability and reactivity.[7] A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited.[7]

For this compound, the HOMO is primarily localized on the amino groups and the quinone ring, while the LUMO is predominantly distributed over the quinone ring, especially on the C=O and C=C bonds.[8] This distribution suggests that the amino groups act as electron-donating groups, increasing the electron density on the ring.

Table 3: Calculated Electronic Properties of this compound

| Property | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 3.3 |

Note: These values are illustrative and can vary with the computational method.

The simulated UV-Vis spectrum of this compound is characterized by strong absorption bands in the UV and visible regions. These absorptions are primarily due to π → π* electronic transitions within the conjugated system. The amino groups cause a bathochromic (red) shift in the absorption maxima compared to the parent 1,4-benzoquinone molecule.

Table 4: Simulated UV-Vis Absorption Data

| λmax (nm) | Oscillator Strength (f) | Major Contribution |

| ~350-400 | > 0.1 | HOMO → LUMO (π → π) |

| ~250-300 | > 0.1 | π → π |

Note: λmax values are approximate and depend on the solvent and computational method.

The main absorption band, corresponding to the HOMO-LUMO transition, is responsible for the color of the compound.[8]

The 1H NMR spectrum of this compound is expected to show signals for the protons of the amino groups and the protons on the quinone ring. The chemical shifts of the N-H protons can be broad and their position is sensitive to solvent, concentration, and temperature due to hydrogen bonding.[13] The protons on the quinone ring are expected to resonate in the olefinic region.

The 13C NMR spectrum would show distinct signals for the carbonyl carbons and the sp2 hybridized carbons of the ring. The carbons attached to the amino groups would be shielded compared to the other ring carbons.

Visualizations: Diagrams of Structure and Processes

Caption: Molecular Structure of this compound.

Caption: A typical workflow for quantum chemical calculations.

Caption: A potential mechanism of bioactivity for DABQ.

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the fundamental properties of this compound. The theoretical data on its geometry, vibrational frequencies, and electronic structure are in good agreement with experimental observations for related compounds. The presence of electron-donating amino groups significantly influences the electronic properties of the benzoquinone core, leading to a smaller HOMO-LUMO gap and a red-shifted UV-Vis absorption spectrum. These computational insights are invaluable for predicting the reactivity of this molecule and for guiding the design of new derivatives with tailored properties for applications in drug development and materials science. The synergy between computational and experimental approaches will continue to be a cornerstone in the exploration of novel bioactive compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. academicjournals.org [academicjournals.org]

- 3. Infrared and ab initio studies of conducting molecules: 2,5-diamino-3,6-dichloro-1,4-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. learn.schrodinger.com [learn.schrodinger.com]

- 7. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method – Oriental Journal of Chemistry [orientjchem.org]

- 11. Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide on the Solubility and Stability of 2,5-Diamino-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 2,5-Diamino-1,4-benzoquinone (DABQ). The information is intended to support research, development, and formulation activities involving this compound.

Solubility Profile of this compound

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and in vitro testing. This compound is generally characterized by its low aqueous solubility. This is a common feature for many diamino-substituted benzoquinones due to factors like strong intermolecular hydrogen bonding and crystal lattice energy.

Qualitative Solubility Observations:

Based on synthesis and purification procedures described in the literature, this compound and its derivatives have shown some degree of solubility in the following organic solvents, often upon heating:

-

Dimethyl Sulfoxide (DMSO)

-

Glacial Acetic Acid (GAA)

-

Tetrahydrofuran (THF)

-

Ethanol (EtOH), particularly with the addition of water[1]

-

Toluene (for some derivatives)[2]

-

Acetonitrile (MeCN) (for recrystallization of some derivatives)[2][3]

It is important to note that for some derivatives, 13C{1H} NMR spectra could not be acquired due to poor solubility[2][3].

Quantitative Solubility Data:

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | pH | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water | 25 | 7.4 | Shake-Flask | ||

| PBS (pH 7.4) | 25 | 7.4 | Shake-Flask | ||

| DMSO | 25 | N/A | Shake-Flask | ||

| Ethanol | 25 | N/A | Shake-Flask | ||

| Acetonitrile | 25 | N/A | Shake-Flask |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of poorly soluble compounds[4][5].

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, DMSO, ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant through a syringe filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Stability Profile of this compound

The stability of a drug candidate is a critical factor for its development, as it affects its shelf-life, safety, and efficacy. Quinones, as a class of compounds, can be susceptible to degradation under various stress conditions.

Potential Degradation Pathways:

-

Oxidation: The benzoquinone ring can be susceptible to oxidative degradation.

-

Hydrolysis: The amino groups may influence the susceptibility of the ring to hydrolysis, particularly at non-neutral pH.

-

Photodegradation: Many quinone-containing compounds are colored and can absorb light, leading to photochemical degradation.

-

Thermal Degradation: High temperatures can induce decomposition.

Table 2: Stability of this compound under Stress Conditions

| Stress Condition | Parameters | Observation | % Degradation | Degradants Formed |

| Acid Hydrolysis | 0.1 N HCl, 60 °C, 24h | |||

| Base Hydrolysis | 0.1 N NaOH, 60 °C, 24h | |||

| Oxidative | 3% H₂O₂, RT, 24h | |||

| Thermal | 80 °C, 48h (solid state) | |||

| Photostability | ICH Q1B conditions |

Experimental Protocol for Stability Testing

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing[6][7].

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Forced Degradation Studies:

-

Hydrolytic Stability: Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions. Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidative Stability: Prepare a solution of this compound in the presence of an oxidizing agent (e.g., 3% H₂O₂). Keep the solution at room temperature for a defined period.

-

Thermal Stability: Expose the solid compound to a high temperature (e.g., 80 °C) for a defined period.

-

Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)[8]. A dark control sample should be stored under the same conditions but protected from light.

-

-

Sample Analysis: At specified time points, withdraw samples from each stress condition. Analyze the samples using a validated stability-indicating HPLC method that can separate the parent compound from its degradation products.

-

Evaluation: Determine the percentage of degradation of this compound and identify and quantify any major degradation products.

Experimental and Logical Workflows

The following diagram illustrates a logical workflow for the comprehensive evaluation of the solubility and stability of this compound.

Caption: Workflow for Solubility and Stability Evaluation of DABQ.

Signaling Pathways and Cellular Mechanisms

Currently, there is limited specific information in the scientific literature detailing the direct interaction of this compound with specific signaling pathways. However, quinones as a class of compounds are known to exert biological effects through several general mechanisms[1][9]:

-

Redox Cycling and Oxidative Stress: Quinones can undergo redox cycling, leading to the formation of reactive oxygen species (ROS). ROS can, in turn, activate various signaling pathways involved in cellular stress responses, inflammation, and apoptosis.

-

Michael Addition Reactions: The electrophilic nature of the benzoquinone ring makes it susceptible to Michael addition reactions with cellular nucleophiles, such as cysteine residues in proteins and glutathione. This can lead to the alkylation and inactivation of key enzymes and signaling proteins.

-

DNA Interaction: Some quinone derivatives have been shown to interact with DNA, either through intercalation or by causing DNA damage via the generation of ROS or direct alkylation[1].

A related compound, Diaziquone [2,5-diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone], is known to be reduced by cellular mechanisms to its free radical anion, which is a key step in its cytotoxic activity[10]. Another similar compound, 2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone (RH1), is activated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) to a reactive hydroquinone species that induces DNA cross-links[11]. It is plausible that this compound could be involved in similar bio-reductive activation processes.

The following diagram illustrates a generalized mechanism by which a quinone compound like DABQ might induce cellular effects.

Caption: Generalized Cellular Mechanism of Action for Quinones.

References

- 1. Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. database.ich.org [database.ich.org]

- 7. japsonline.com [japsonline.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. researchgate.net [researchgate.net]

- 10. Cellular activation of diaziquone [2,5-diaziridinyl-3,6-bis (carboethoxyamino)-1,4-benzoquinone] to its free radical species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

2,5-Diamino-1,4-benzoquinone: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 2,5-Diamino-1,4-benzoquinone, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its chemical identifiers, synthesis, and key experimental data.

Core Chemical Identifiers

This compound is a quinone derivative with the following key identifiers:

| Identifier | Value |

| CAS Number | 1521-06-8[1][2] |

| IUPAC Name | 2,5-diaminocyclohexa-2,5-diene-1,4-dione[2] |

| Molecular Formula | C₆H₆N₂O₂[1][2] |

| Molecular Weight | 138.12 g/mol [1][2] |

| PubChem CID | 1521068 |

| SMILES | C1=C(C(=O)C=C(C1=O)N)N[2] |

| InChI Key | VUVVIURXJWHENR-UHFFFAOYSA-N[1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is of significant interest due to their potential biological activities, including antitumor, antimicrobial, and antimalarial properties[1]. Several synthetic routes have been reported, with a one-pot chemical oxidative method being particularly efficient.

One-Pot Synthesis from Hydroquinone

An effective method for synthesizing this compound involves the chemical oxidation of hydroquinone in the presence of sodium azide, using potassium ferricyanide as an oxidizing agent[3][4]. This method has been reported to produce the target compound in high purity and good yield[3][4].

Experimental Protocol:

-

To a stirred solution of acetate buffer (50 mL, 0.2 M, pH 5.0), add hydroquinone (2 mmol) and sodium azide (10 mmol) and dissolve.

-

Add a solution of potassium ferricyanide (4 mmol) dropwise to the mixture over a period of 20-30 minutes.

-

Continuously stir the reaction mixture at room temperature for 4-5 hours.

-

Following the reaction, keep the mixture at 40°C overnight to encourage precipitation.

-

Collect the resulting violet crystalline solid by filtration and wash with water[3].

The proposed mechanism for this reaction involves an initial Michael addition of the azide ion to the in situ generated p-benzoquinone, followed by an intramolecular oxidation-reduction reaction that forms the amino group. A second iteration of this sequence yields the final this compound product[4].

General Synthesis of Diamino-dihalo-benzoquinones

Derivatives of this compound, particularly halogenated analogues, are commonly synthesized via nucleophilic substitution. This typically involves the reaction of a perhalogenated p-benzoquinone with a primary or secondary amine[1]. The reaction proceeds through a 1,4-addition-elimination mechanism[1].

General Experimental Protocol:

-

Dissolve the perhalogenated p-benzoquinone (e.g., 2,3,5,6-tetrabromo-1,4-benzoquinone) in a suitable solvent system, often a mixture of ethanol, glacial acetic acid, and water, in the presence of a base like sodium acetate[1][5].

-

Add the desired amine (2 equivalents) to the stirred solution[1].

-

Reflux the reaction mixture for 3-6 hours[1].

-

Allow the mixture to cool to room temperature, which may be left overnight to facilitate precipitation[1].

-

Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent such as ethanol or glacial acetic acid[1].

Quantitative Data and Characterization

The following table summarizes key quantitative data for this compound as reported in the literature.

| Property | Value | Source |

| Yield | 71% | [3] |

| Appearance | Violet crystals | [3] |

| Melting Point | 380 °C | [3] |

| ¹H NMR (500 MHz, acetone-d6) | δ = 7.32 (br s, 2H, NH), 6.95 (br s, 2H, NH), 5.32 (s, 2H) ppm | [3] |

| ¹³C NMR (500 MHz, DMSO-d6) | δ = 179.21, 154.45, 95.45 ppm | [3] |

| IR (KBr) | 3352, 3120, 1663, 1534, 1418, 1257, 1061, 843 cm⁻¹ | [3] |

| Mass Spec (70 eV) | m/z = 138 (M⁺, 100), 121 (10), 110 (50), 94 (30), 83 (46), 68 (70), 41 (80) | [3] |

Biological Activity and Potential Applications

The quinone structural motif is present in numerous clinically used anticancer drugs[6]. Derivatives of this compound have demonstrated a range of biological activities, making them promising scaffolds for drug discovery.

Cytotoxicity: Substituted 2,5-bis(alkylamino)-1,4-benzoquinones have been assayed against several human cancer cell lines, including HL-60 (leukemia), MDA-MB-435 (melanoma), SF-295 (brain), and HCT-8 (colon), demonstrating cytotoxic effects[6][7].

Antimicrobial Activity: Various 2,5-diamino-3,6-dibromo-1,4-benzoquinones have been synthesized and found to possess antimicrobial activities against standard bacterial and fungal organisms[5][8].

Phytotoxicity: Studies have also shown that 2,5-bis(alkylamino)-1,4-benzoquinones can exhibit phytotoxic effects, suggesting potential applications as herbicides[6][7].

The mechanisms underlying the biological effects of quinones are complex but can involve the alkylation of crucial cellular proteins and DNA, or the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress[6].

This technical guide serves as a foundational resource for researchers working with this compound and its derivatives. The provided data and protocols are intended to facilitate further investigation into the synthesis, characterization, and application of this versatile chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method – Oriental Journal of Chemistry [orientjchem.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. academicjournals.org [academicjournals.org]

- 6. Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Tautomerism in Diamino-Substituted Benzoquinones: A Technical Guide for Drug Development

Executive Summary

Diamino-substituted benzoquinones are a class of compounds with significant potential in medicinal chemistry, exhibiting a range of biological activities. A critical, yet often overlooked, aspect of their chemistry is the phenomenon of tautomerism. The ability of these molecules to exist in different, readily interconvertible isomeric forms—primarily the diamino- and amino-imino tautomers—can profoundly influence their physicochemical properties, receptor binding, and metabolic stability. This technical guide provides an in-depth exploration of tautomerism in diamino-substituted benzoquinones, summarizing key theoretical and experimental findings. It details computational insights into the energetics of proton transfer, outlines experimental protocols for characterizing tautomeric equilibria, and presents spectroscopic data for key derivatives. This document is intended to serve as a foundational resource for researchers in drug discovery and development, enabling a more nuanced understanding and strategic utilization of these versatile scaffolds.

Introduction to Tautomerism in Diamino-benzoquinones

Tautomers are structural isomers that are in dynamic equilibrium with each other, interconverting through the formal migration of a proton, a process known as prototropy.[1][2] For diamino-substituted 1,4-benzoquinones, the principal tautomeric relationship is the equilibrium between the diamino form and the amino-imino form. This interconversion involves a double proton transfer, which can occur through either a concerted or a stepwise mechanism.

The position of this equilibrium is critical as it dictates the molecule's hydrogen bonding capabilities, planarity, and electronic distribution. These features are paramount for molecular recognition by biological targets.[3] For instance, a change from a hydrogen bond donor (-NH2) to a hydrogen bond acceptor (=NH) can completely alter the binding mode of a drug candidate.[3] Therefore, a thorough understanding and characterization of the predominant tautomeric forms under physiological conditions are essential for successful drug design and optimization.

Theoretical Framework: The Energetics of Tautomerization

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the thermodynamics and kinetics of tautomeric interconversions. Studies on the parent 2,5-diamino-1,4-benzoquinone molecule have elucidated the pathways for the intramolecular double proton transfer.[4]

Proton Transfer Mechanisms

DFT calculations have shown that the interconversion can proceed via two main pathways:[4]

-

Stepwise Mechanism: This involves the transfer of one proton at a time, proceeding through a zwitterionic intermediate. This pathway generally has a lower energy barrier compared to the concerted mechanism.

-

Concerted Mechanism: This involves the simultaneous transfer of both protons through a single transition state.

Quantitative Energetics

The relative energies of the stationary points along the proton transfer coordinate determine the favorability of the tautomeric forms and the rate of interconversion. DFT calculations (B3LYP/aug-cc-pvtz level) for the parent this compound provide valuable quantitative data.[4]

Table 1: Calculated Relative Energies for Tautomerization of this compound [4]

| Species | Gas Phase (kcal/mol) | Water Phase (kcal/mol) |

| Diamino Tautomer (Reactant) | 0.00 | 0.00 |

| Transition State 1 (TS₁) | 35.84 | 37.26 |

| Intermediate (Int) | 30.73 | 30.73 |

| Transition State 2 (TS₂) | 33.32 | 34.74 |

| Amino-imino Tautomer (Product) | 17.51 | 22.74 |

| Concerted Transition State (TS₂) | 49.62 | 53.07 |

Data sourced from DFT calculations, representing the relative energies with respect to the diamino tautomer.[4]

These calculations indicate that:

-

The diamino tautomer is significantly more stable than the amino-imino form in both the gas phase and aqueous solution.

-

The stepwise mechanism is kinetically favored due to lower energy barriers compared to the concerted pathway.[4]

-

The presence of a polar solvent like water increases the energy barriers and further destabilizes the amino-imino tautomer relative to the diamino form.[4]

Experimental Protocols for Tautomerism Analysis

The characterization of tautomeric equilibria relies heavily on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy.[5][6] The general workflow involves synthesizing the compound, acquiring spectroscopic data under various conditions, and analyzing the data to identify and quantify the different tautomeric species present.

Synthesis of Diamino-substituted Benzoquinones

General Protocol: The synthesis typically involves the reaction of a 1,4-benzoquinone (e.g., p-benzoquinone, tetrabromo-p-benzoquinone) with a primary amine in a suitable solvent system.[7][8]

-

Reactant Preparation: Dissolve the 1,4-benzoquinone derivative in a solvent mixture, often ethanol and glacial acetic acid.[8]

-

Nucleophilic Addition: Add the desired primary amine (typically 2 equivalents) to the stirred solution. Sodium acetate is often included to act as a base.[8]

-

Reaction Conditions: The reaction mixture is typically refluxed for several hours (e.g., 3 hours).[8]

-

Isolation: Upon cooling, the product often precipitates and can be isolated by filtration.

-

Purification: Recrystallization or column chromatography is used to obtain the pure 2,5-diamino-substituted-1,4-benzoquinone product.[7]

NMR Spectroscopy Protocol

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[6][9]

-

Sample Preparation: Dissolve a precisely weighed sample of the purified compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). A range of solvents with different polarities should be used to assess the solvent effect on the equilibrium.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra at a specific temperature (e.g., 298 K). 2D NMR techniques (COSY, HSQC, HMBC) may be necessary for unambiguous signal assignment.

-

Tautomer Identification: The diamino and amino-imino tautomers will have distinct sets of signals. For example, the diamino form is often symmetrical, leading to a simpler spectrum. The amino-imino form will lack this symmetry and exhibit a different set of chemical shifts for the ring protons and carbons.

-

Quantification: The ratio of the tautomers (and thus the equilibrium constant, Keq) can be determined by integrating the well-resolved signals corresponding to each tautomer in the ¹H NMR spectrum.

-

Variable Temperature Studies: Acquiring spectra at different temperatures can provide thermodynamic parameters (ΔH°, ΔS°) for the equilibrium.

UV-Visible Spectroscopy Protocol

UV-Vis spectroscopy is useful for studying tautomeric equilibria, especially when the tautomers have distinct absorption maxima.[10][11]

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent. A series of solvents should be used to investigate solvatochromic effects.

-

Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Tautomer Identification: The different electronic structures of the tautomers will result in different λmax values. The diamino form and the more conjugated amino-imino form are expected to have distinct absorption bands.

-

pH Titration: Varying the pH of the solution and monitoring the changes in the UV-Vis spectrum can help identify different protonated/deprotonated species and shift the tautomeric equilibrium.[11]

-

Quantification: If the molar absorptivity coefficients (ε) of the individual tautomers are known or can be estimated, the concentration of each tautomer in the mixture can be determined using the Beer-Lambert law, allowing for the calculation of Keq. Deconvolution of overlapping spectral bands may be necessary.

Spectroscopic Data for Diamino Tautomers

The following tables summarize characteristic spectroscopic data for the stable diamino tautomeric form of several this compound derivatives, which can serve as a reference for experimental studies.

Table 2: Selected ¹H and ¹³C NMR Chemical Shifts (ppm) for 2,5-bis(alkylamino)-1,4-benzoquinones in CDCl₃ [7]

| R in -NHR | Vinylic H (C3-H, C6-H) | Carbonyl C (C1, C4) |

| Ethyl | 5.34 | 179.9 |

| Propyl | 5.34 | 179.9 |

| Isopropyl | 5.39 | 180.0 |

| Butyl | 5.33 | 179.9 |

| Cyclohexyl | 5.40 | 180.0 |

The symmetry of the signals confirms the prevalence of the diamino tautomer under these conditions.

Table 3: Selected IR Absorption Frequencies (cm⁻¹) for Diamino-Substituted Benzoquinones

| Compound | C=O Stretching | N-H Stretching | Reference |

| 2,5-bis(ethylamino)-1,4-benzoquinone | ~1580 | ~3250 | [7] |

| 2,5-bis(propylamino)-1,4-benzoquinone | ~1580 | ~3245 | [7] |

| 2,5-diamino-3,6-dichloro-1,4-benzoquinone | ~1630 | ~3300, ~3400 | [12] |

| 2,5-bis(p-toluidino)-3,6-dibromo-1,4-benzoquinone | 1620, 1598 | 3220 | [13] |

The presence of strong carbonyl absorptions and N-H stretching bands are characteristic of the diamino tautomer.

Implications for Drug Discovery and Development

The tautomeric state of a diamino-substituted benzoquinone derivative has profound implications for its drug-like properties:

-

Receptor Interactions: Tautomers present different pharmacophoric features (hydrogen bond donors/acceptors, charge distribution), leading to different binding affinities and selectivities.

-

Physicochemical Properties: Tautomerism affects key properties like solubility, pKa, and lipophilicity (logP), which in turn influence absorption, distribution, metabolism, and excretion (ADME).[3]

-

Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patentability.

Conclusion

Tautomerism is a fundamental consideration in the design and development of drugs based on the diamino-substituted benzoquinone scaffold. Both computational and experimental evidence strongly suggest that the diamino tautomer is the thermodynamically favored form. However, the influence of substituents and the microenvironment of a protein binding pocket could potentially shift this equilibrium.

Researchers and drug development professionals must employ a combination of computational modeling and rigorous experimental characterization using NMR and UV-Vis spectroscopy to fully understand the tautomeric behavior of their lead compounds. The protocols and data presented in this guide offer a robust framework for initiating such investigations, ultimately leading to the development of safer and more efficacious medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]